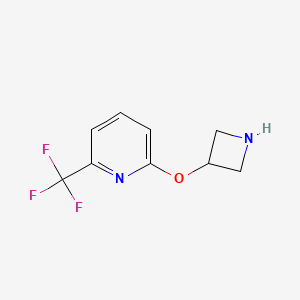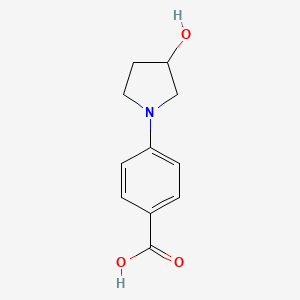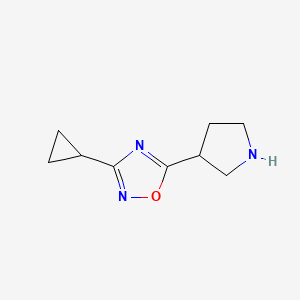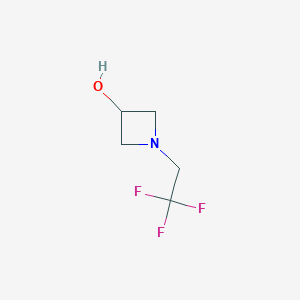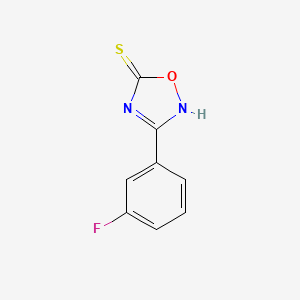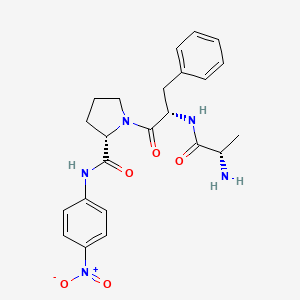
H-Ala-Phe-Pro-pNA
Vue d'ensemble
Description
H-Ala-Phe-Pro-pNA is a useful research compound. Its molecular formula is C23H27N5O5 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les maladies parodontales
H-Ala-Phe-Pro-pNA : est utilisé comme substrat pour les tripeptidyl aminopeptidases prolyliques, qui sont des enzymes provenant d'agents pathogènes parodontaux tels que Porphyromonas gingivalis et Prevotella nigrescens . Ces agents pathogènes sont importants dans l'étude des maladies parodontales, et la compréhension de leur activité enzymatique peut conduire à de meilleures stratégies diagnostiques et thérapeutiques.
Hydrolyse des protéines alimentaires
Dans l'industrie alimentaire, ce composé est important pour l'étude de l'hydrolyse des protéines. Il sert de substrat aux exopeptidases telles que PepX et PepN de Lactobacillus helveticus, qui sont essentielles dans la dégradation des protéines alimentaires en peptides et en acides aminés, améliorant ainsi la saveur et la digestibilité .
Cinétique enzymatique et inhibition
This compound : est utilisé pour étudier la cinétique enzymatique, en particulier pour comprendre l'inhibition du substrat de l'aminopeptidase N (PepN) et l'inhibition du produit de PepX et PepN. Cette recherche est essentielle pour développer des inhibiteurs enzymatiques qui peuvent être utilisés comme médicaments ou dans des applications biotechnologiques .
Études de réactivation des ions métalliques
Le composé est également essentiel pour examiner la réactivation des apo-enzymes, telles que la PepN dépendante du Zn^2±, qui peut être réactivée par plusieurs ions métalliques. Cela a des implications pour la compréhension de la fonction enzymatique et la conception d'inhibiteurs ou d'activateurs de métalloenzymes .
Synergie de l'hydrolyse de la caséine
La recherche a montré que This compound peut être utilisé pour démontrer l'effet synergique de PepX et PepN dans l'hydrolyse de la caséine. Cette synergie peut augmenter considérablement le degré d'hydrolyse, ce qui est bénéfique pour la production d'hydrolysats de protéines ayant des propriétés nutritionnelles ou fonctionnelles spécifiques .
Essais de protéase
Ce composé sert de substrat dans les essais de protéase pour diverses enzymes, notamment la cathepsine G, la sérine protéase subtilisine Carlsberg (SC), l'élastase des neutrophiles, la trypsine et la chymotrypsine. Ces essais sont essentiels pour caractériser l'activité et la spécificité des protéases dans les milieux cliniques et de recherche .
Recherche pharmaceutique
Dans la recherche pharmaceutique, This compound est utilisé pour étudier l'activité des isomérases cis-trans peptidyl prolyliques (PPIases), qui sont importantes pour le repliement des protéines. Les inhibiteurs des PPIases tels que les protéines de liaison à FK-506 (FKBPs) et les cyclophilines ont un potentiel thérapeutique dans diverses maladies .
Stabilité et fonction des enzymes
Le composé est essentiel pour évaluer la stabilité thermique d'enzymes telles que PepX et PepN, ce qui est crucial pour leur application dans les procédés industriels qui nécessitent des températures élevées. Il aide également à comprendre les spécificités complémentaires du substrat de ces enzymes .
Analyse Biochimique
Biochemical Properties
H-Ala-Phe-Pro-pNA plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. One of the primary enzymes that interact with this compound is tripeptidyl peptidase. This enzyme cleaves the peptide bond between the proline and p-nitroaniline, releasing p-nitroaniline, which can be measured spectrophotometrically due to its yellow color. The interaction between this compound and tripeptidyl peptidase is specific and allows for the assessment of enzyme activity in various experimental conditions .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cellular assays, the hydrolysis of this compound by enzymes such as tripeptidyl peptidase can be used to monitor enzyme activity and study the regulation of proteolysis. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteolytic enzymes, which are essential for protein turnover and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes, leading to the cleavage of the peptide bond and the release of p-nitroaniline. This process is facilitated by the binding of this compound to the active site of the enzyme, where specific amino acid residues catalyze the hydrolysis reaction. The release of p-nitroaniline can be quantitatively measured, providing insights into enzyme kinetics and inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored as a powder at -20°C for up to three years, but its stability decreases in solution. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month to maintain its activity. Repeated freeze-thaw cycles should be avoided to prevent degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may effectively serve as a substrate for proteolytic enzymes without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as tripeptidyl peptidase, which cleaves the peptide bond and releases p-nitroaniline. This interaction is crucial for studying enzyme kinetics and understanding the regulation of proteolytic pathways. The metabolic flux and levels of metabolites can be influenced by the activity of this compound in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its availability as a substrate for proteolytic enzymes. Understanding the transport and distribution mechanisms is essential for optimizing experimental conditions and interpreting results .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell. This localization is important for ensuring that this compound is available to interact with proteolytic enzymes and participate in biochemical reactions .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIGBDVGAFWEAH-YSSFQJQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of H-Ala-Phe-Pro-pNA in studying Porphyromonas gingivalis?
A1: this compound serves as a substrate for the enzyme prolyl tripeptidyl peptidase (PTP) produced by Porphyromonas gingivalis []. Researchers can analyze the breakdown of this compound by PTP to determine the enzyme's activity levels and characterize its properties. This information is valuable for understanding the pathogenesis of P. gingivalis, a bacterium implicated in periodontal disease.
Q2: The research mentions PTP is a "serine enzyme." How does this relate to this compound?
A2: The classification of PTP as a "serine enzyme" means it utilizes a serine amino acid residue within its active site to facilitate the breakdown of substrates like this compound. The researchers confirmed this by demonstrating that PTP activity was inhibited by compounds known to target serine enzymes, such as Pefabloc SC, diisopropyl fluorophosphate, and 3,4–dichloroisocoumarin []. This knowledge can be used to design more specific inhibitors that could potentially target PTP activity in P. gingivalis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


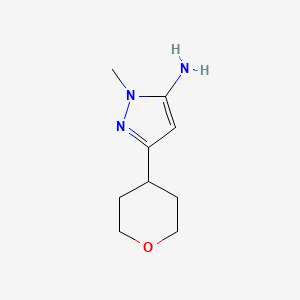
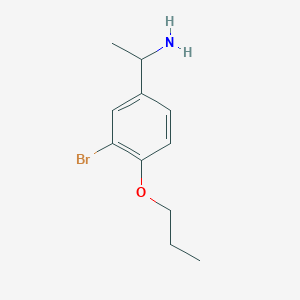
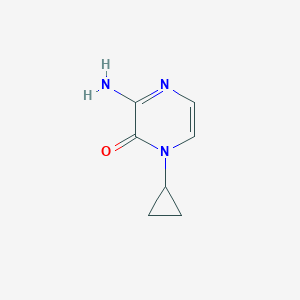
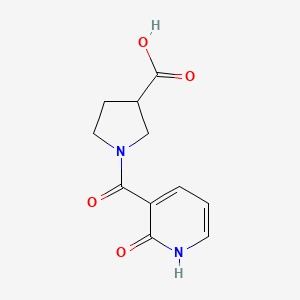
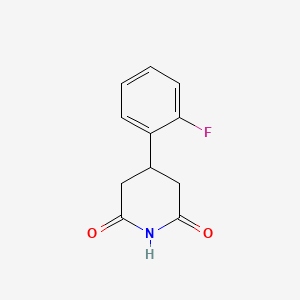

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)
